molecular formula C14H23BrOSi B060764 (2-Bromophenethoxy)(tert-butyl)dimethylsilane CAS No. 181021-20-5

(2-Bromophenethoxy)(tert-butyl)dimethylsilane

Cat. No.: B060764
CAS No.: 181021-20-5
M. Wt: 315.32 g/mol
InChI Key: PHFIKLUHTYXQSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Bromophenethoxy)(tert-butyl)dimethylsilane” is a silane derivative . It has been used in the synthesis of 4-(3-hydroxypropyl)-4’-methyl-2,2’-bipyridine .


Synthesis Analysis

This compound has been used as a reagent in the synthesis of 4-(3-hydroxypropyl)-4’-methyl-2,2’-bipyridine .


Molecular Structure Analysis

The molecular weight of “this compound” is 315.33 . The InChI code for this compound is 1S/C14H23BrOSi/c1-14(2,3)17(4,5)16-11-10-12-8-6-7-9-13(12)15/h6-9H,10-11H2,1-5H3 .


Chemical Reactions Analysis

“this compound” has been used as a reagent for the selective N-alkylation of 5-piperazin-1-yl-1H-indole and (1H-indol-2-yl)-piperazin-1-yl-methanone .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 315.33 and a density of 1.115 g/mL at 25 °C .

Scientific Research Applications

  • Palladium-Catalyzed Intra/Intermolecular Cascade Cross Couplings : A study by Demircan (2014) in "Molecules" explored palladium-catalyzed intra-intermolecular cascade cross-couplings involving similar compounds. This research indicates the utility of such compounds in complex organic synthesis and the creation of novel molecules (Demircan, 2014).

  • Brightness Emission-Tuned Nanoparticles : Fischer, Baier, and Mecking (2013) in the "Journal of the American Chemical Society" described the use of similar compounds in the synthesis of nanoparticles. This application is significant in the development of materials with specific optical properties (Fischer, Baier, & Mecking, 2013).

  • Synthesis of Chiral Compounds : The synthesis and study of chiral compounds using related molecules were explored by Akther et al. (2017) in the "European Journal of Organic Chemistry." This research highlights the role of such compounds in stereochemical studies and chiral molecule synthesis (Akther et al., 2017).

  • Photoinitiators in Polymer Chemistry : Karahan et al. (2014) in "Journal of Photochemistry and Photobiology A-chemistry" discussed the synthesis of photoinitiators from related compounds. This application is crucial in the field of photopolymerization and material science (Karahan et al., 2014).

  • Palladium-Catalyzed Cross-Couplings in Aqueous Phase : DeVasher, Moore, and Shaughnessy (2004) in "The Journal of Organic Chemistry" presented the use of water-soluble alkylphosphines in palladium-catalyzed cross-couplings of aryl bromides. This study is relevant to green chemistry and sustainable chemical processes (DeVasher, Moore, & Shaughnessy, 2004).

Safety and Hazards

This compound is classified under GHS07 for safety. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes into contact with the skin, wash with plenty of soap and water. Wear protective gloves, clothing, eye protection, and face protection when handling this compound. If it gets into the eyes, rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

It is known to be used as a reagent for the selective n-alkylation of 5-piperazin-1-yl-1h-indole and (1h-indol-2-yl)-piperazin-1-yl-methanone . These compounds are often involved in various biochemical reactions, suggesting that (2-Bromophenethoxy)(tert-butyl)dimethylsilane may interact with them during its mechanism of action.

Mode of Action

This compound is a silane derivative that is used in the synthesis of various compounds . It is postulated to function as an electrophile, exhibiting a propensity to react with nucleophiles such as alcohols, amines, and carboxylic acids . This interaction results in the formation of new compounds, indicating a change in the chemical structure and properties of the targets.

Biochemical Pathways

Given its role in the synthesis of various compounds, it can be inferred that it may influence a range of biochemical pathways depending on the specific targets and the resulting compounds .

Pharmacokinetics

As a silane derivative, it is known to have good thermal stability . This suggests that it may have a stable profile in biological systems, potentially influencing its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific targets and the resulting compounds. Given its role in the synthesis of various compounds, it can be inferred that it may induce a range of molecular and cellular changes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to react slowly with moisture/water , suggesting that the presence of water can influence its reactivity. Furthermore, it is recommended to be stored at 2-8°C , indicating that temperature can affect its stability.

Properties

IUPAC Name

2-(2-bromophenyl)ethoxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BrOSi/c1-14(2,3)17(4,5)16-11-10-12-8-6-7-9-13(12)15/h6-9H,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFIKLUHTYXQSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BrOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444525
Record name [2-(2-Bromophenyl)ethoxy](tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181021-20-5
Record name [2-(2-Bromophenyl)ethoxy](tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Bromophenethoxy)(tert-butyl)dimethylsilane
Reactant of Route 2
Reactant of Route 2
(2-Bromophenethoxy)(tert-butyl)dimethylsilane
Reactant of Route 3
Reactant of Route 3
(2-Bromophenethoxy)(tert-butyl)dimethylsilane
Reactant of Route 4
Reactant of Route 4
(2-Bromophenethoxy)(tert-butyl)dimethylsilane
Reactant of Route 5
Reactant of Route 5
(2-Bromophenethoxy)(tert-butyl)dimethylsilane
Reactant of Route 6
Reactant of Route 6
(2-Bromophenethoxy)(tert-butyl)dimethylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.